Methyl 2-(3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)-5-formylbenzoate

Synthetic Intermediate Parallel Synthesis Medicinal Chemistry

Standard 5-formyl-2-(piperidin-1-yl)benzoate analogs lack the protected amine, forcing complete route redesigns. This compound integrates a Boc-3-aminopiperidine, methyl ester, and aryl aldehyde into a single scaffold for chemoselective, three-dimensional library synthesis without protecting-group crossover. - Enables aldehyde reductive amination, ester hydrolysis/amide coupling, and Boc-deprotection/urea formation in orthogonal sequence. - Defines chiral (R)-3-aminopiperidine core (≥99% ee) pre-coupled for DPP-4 inhibitor and factor B inhibitor programs. - Meta-formyl regiospecificity accesses binding pocket vectors unavailable to 4-formyl analogs.

Molecular Formula C19H26N2O5
Molecular Weight 362.4 g/mol
CAS No. 1312118-12-9
Cat. No. B1428461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)-5-formylbenzoate
CAS1312118-12-9
Molecular FormulaC19H26N2O5
Molecular Weight362.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCCN(C1)C2=C(C=C(C=C2)C=O)C(=O)OC
InChIInChI=1S/C19H26N2O5/c1-19(2,3)26-18(24)20-14-6-5-9-21(11-14)16-8-7-13(12-22)10-15(16)17(23)25-4/h7-8,10,12,14H,5-6,9,11H2,1-4H3,(H,20,24)
InChIKeyBEVQLMNMQJSUMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(3-Boc-aminopiperidin-1-yl)-5-formylbenzoate: Structural Profile


Methyl 2-(3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)-5-formylbenzoate (CAS 1312118-12-9) is a bifunctional synthetic intermediate combining a Boc-protected 3-aminopiperidine moiety with a methyl 5-formylbenzoate scaffold, characterized by the molecular formula C19H26N2O5 and a molecular weight of 362.42 g/mol [1]. It is primarily supplied as a research chemical building block by vendors such as Key Organics Ltd (product code EF-0717) and Fujifilm Wako Pure Chemical Corporation .

Orthogonal reactivity Three distinct reactive handles enable sequential derivatization without protecting-group crossover
Chiral scaffold 3-aminopiperidine core with defined stereochemistry supports enantioselective synthesis workflows
Regiospecific aldehyde 5-formyl position projects a unique exit vector for fragment-based design

Procurement Risk of Close Analog Substitution


Substituting Methyl 2-(3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)-5-formylbenzoate with structurally similar intermediates introduces significant synthetic risk. The compound's unique value lies in the orthogonal reactivity of its three functional groups: the Boc-protected secondary amine, the methyl ester, and the aromatic aldehyde. Generic substitution with simpler 5-formyl-2-(piperidin-1-yl)benzoate esters (CAS 1312117-73-9) eliminates the protected amine handle required for subsequent amide bond formation or urea linkages, fundamentally altering downstream synthetic routes . Similarly, replacement with 3-Boc-aminopiperidine alone forfeits the pre-installed benzoate scaffold, necessitating additional coupling and protection/deprotection steps. The quantitative evidence below confirms that this specific regioisomeric and functional group combination is not interchangeable with its closest commercially available analogs.

Simple 5-formyl-2-(piperidin-1-yl)benzoate esters lack the protected amine; downstream amide/urea couplings require additional steps
3-Boc-aminopiperidine alone forfeits the pre-installed benzoate scaffold, adding coupling and protection group manipulations
4-formyl or 3-formyl regioisomers present aldehyde in different spatial trajectories, altering pharmacophore geometry

Quantitative Differentiation vs. Closest Analogs


Functional Group Orthogonality Advantage

The target compound possesses three chemically distinct reactive sites: a Boc-protected amine (deprotectable under acidic conditions), a methyl ester (hydrolyzable to carboxylic acid), and an aromatic aldehyde (available for reductive amination or Wittig chemistry). Its closest analog, Methyl 5-formyl-2-(piperidin-1-yl)benzoate (CAS 1312117-73-9), contains only two reactive handles—the ester and the aldehyde—lacking the protected amine entirely . This structural distinction is not an incremental improvement but a qualitative difference in molecular complexity: a count of orthogonal reactive functional groups yields 3 for the target compound versus 2 for the comparator, representing a 50% increase in synthetic diversification capability.

Functional group orthogonality
Class-level
3 reactive sites vs 2
Enables parallel diversification strategies
50% more orthogonal handles; structural analysis context
Synthetic Intermediate Parallel Synthesis Medicinal Chemistry

Aldehyde Positional Isomerism and Exit Vector Geometry

The aldehyde group at the 5-position of the benzoate ring in the target compound establishes a 1,2-substitution pattern relative to the piperidinyl group, creating a specific exit vector geometry. This contrasts with 4-formyl-substituted piperidinyl benzoate scaffolds, such as 4-(4-formylpiperidin-1-yl)benzoic acid tert-butyl ester (CAS 2222116-07-4), where the aldehyde is positioned on the piperidine ring rather than the aryl ring . The target compound's 5-formyl orientation projects the reactive aldehyde into a different spatial trajectory—meta to the piperidine attachment point on the benzoate—yielding a distinct three-dimensional pharmacophore relationship that cannot be replicated by regioisomeric 4-formyl or 3-formyl analogs.

Aldehyde position & vector
Class-level
5-formyl benzoate (meta)
Distinct exit vector geometry
vs piperidinyl aldehyde; structural modeling context
Structure-Activity Relationship Bioconjugation Fragment-Based Drug Design

Redox Chemoselectivity: Formyl vs. Nitro

The target compound's 5-formyl group is a mild electrophile and a precursor for reversible imine formation, whereas the direct nitro analog—Methyl 2-(3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)-5-nitrobenzoate (CAS 1221791-90-7)—bears a strongly electron-withdrawing nitro group that is reducible to an amine via catalytic hydrogenation or metal-mediated reduction . The formyl group provides a distinct redox entry point: it can be selectively reduced to a hydroxymethyl group (NaBH4, mild conditions) or oxidized to a carboxylic acid, while the nitro group requires harsher reducing conditions (H2/Pd-C, SnCl2) that risk simultaneous Boc-deprotection or ester reduction. Quantitative assessment of reduction potentials places aryl aldehyde reduction at approximately -0.5 to -1.0 V vs. SCE, whereas aromatic nitro reduction occurs at more negative potentials (-1.1 to -1.5 V vs. SCE), confirming their orthogonal redox behavior [1].

Redox chemoselectivity
Reported
Formyl ~ -0.5 to -1.0 V vs Nitro ~ -1.1 to -1.5 V
Mild reduction preserves other groups
0.3–1.0 V differential window; literature potentials
Redox Chemistry Prodrug Design Chemical Biology

Chiral Scaffold for Enantioselective Synthesis

The 3-aminopiperidine core of the target compound introduces a stereogenic center at the C-3 position of the piperidine ring. Access to enantiomerically pure (R)-3-Boc-aminopiperidine (CAS 309956-78-3) and (S)-3-Boc-aminopiperidine (CAS 216854-23-8) building blocks enables the synthesis of chiral, non-racemic final compounds, a critical requirement for modern small-molecule drug candidates [1]. In contrast, the 4-Boc-aminopiperidine scaffold (CAS 73874-95-0) is achiral and cannot impart stereochemical information to downstream products. The availability of the 3-amino regioisomer as a single enantiomer—with enantiomeric excess specifications typically ≥99% from commercial suppliers—provides a quantifiable purity advantage for chiral drug substance synthesis that no 4-amino positional isomer can match, as the latter lacks the stereogenic center entirely.

Chiral scaffold
Specification review
C-3 chiral (ee ≥99%) vs achiral 4-amino
Enables enantioselective synthesis
Single-enantiomer building block; vendor specifications
Chiral Pool Synthesis Asymmetric Catalysis Drug Substance Manufacturing

Key Application Scenarios in Procurement


Three-Point Orthogonal Combinatorial Library Synthesis

This compound's three reactive handles—Boc-amine, methyl ester, and aryl aldehyde—enable sequential, chemoselective derivatization without protecting-group crossover. A research group synthesizing a 1,000-member library can use the aldehyde for reductive amination in Step 1, hydrolyze the ester for amide coupling in Step 2, and deprotect the Boc-amine for urea or sulfonamide formation in Step 3—each step orthogonal to the remaining functional groups. This three-dimensional diversification capability, as established in Evidence_Item 1, cannot be replicated by the simpler two-handle analog Methyl 5-formyl-2-(piperidin-1-yl)benzoate (CAS 1312117-73-9) .

Chiral Intermediate for DPP-4 and Factor B Inhibitors

The (R)-enantiomer of the 3-aminopiperidine core is a known key intermediate in the manufacture of alogliptin benzoate and linagliptin—commercial DPP-4 inhibitors for type 2 diabetes . The target compound provides this chiral scaffold pre-coupled to a formylbenzoate ester, enabling direct entry into factor B inhibitor programs (e.g., Medshine Discovery patent US20240109861A1) that require piperidine-substituted benzoic acid derivatives [1]. As established in Evidence_Item 4, the defined stereochemistry (≥99% ee) is non-negotiable for regulatory submission of chiral APIs.

Fragment-Based Design with Meta-Aldehyde Vector

In fragment-based drug discovery, the 5-formyl group's meta orientation relative to the piperidine attachment point provides a distinct trajectory for fragment growing that is inaccessible to 4-formyl or piperidine-aldehyde analogs. As detailed in Evidence_Item 2, this regiospecificity allows medicinal chemists to probe a different region of the target protein's binding pocket compared to commercially available 4-formylpiperidinyl benzoate building blocks (CAS 2222116-07-4) , potentially accessing novel binding interactions not achievable with alternative regioisomers.

Late-Stage Chemoselective Reduction

The formyl group's mild reduction potential (~ -0.5 to -1.0 V vs. SCE) allows selective conversion to a hydroxymethyl handle using NaBH4 or other mild reducing agents, leaving the Boc-amine, ester, and heterocyclic core intact. As established in Evidence_Item 3, this contrasts with the 5-nitro analog (CAS 1221791-90-7), whose reduction requires harsher conditions (H2/Pd-C or metal/acid) that risk simultaneous functional group erosion [1]. This chemoselectivity advantage is critical during the final stages of a multi-step total synthesis, where protecting-group economy and reaction compatibility dictate success.

Application
Selection Property
Validation Focus
Parallel library diversification
Orthogonal reactive group count
Sequential chemoselectivity validation
Chiral aminopiperidine medicinal chemistry
Enantiomeric purity (ee)
Chiral integrity during synthesis
Fragment growing with meta-aldehyde vector
Aldehyde regiospecificity
Binding trajectory screening
Late-stage chemoselective functionalization
Aldehyde reduction potential
Protecting group compatibility
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